Synthesis and characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Synthesis and characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester
Introduction: A Scaffold of Medicinal Significance
2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a trifecta of structurally significant moieties: a piperidine ring, an oxazole core, and an ethyl ester functional group.[1] This unique combination makes it a molecule of considerable interest to researchers in drug discovery and medicinal chemistry. The piperidine nucleus is a cornerstone in pharmaceutical design, present in numerous FDA-approved drugs and demonstrating a vast range of biological activities, including anticancer, antiviral, and analgesic properties.[2][3][4] Its saturated, six-membered ring structure allows it to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[5][6]
Similarly, the oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in various natural products and synthetic compounds with diverse pharmacological profiles, such as anti-inflammatory and antimicrobial activities.[7][8][9][10] The ethyl ester at the 4-position of the oxazole ring provides a handle for further synthetic modification or can act as a key interacting group with target proteins. The strategic fusion of these two heterocyclic systems results in a novel scaffold with potential for modulation of various biological pathways, making a robust understanding of its synthesis and characterization paramount for its exploration as a potential therapeutic agent.
PART 1: A Rationale-Driven Synthetic Strategy
The synthesis of 2,4-disubstituted oxazoles can be achieved through various established methodologies, including the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, or more contemporary methods starting from carboxylic acids or α-amino acids.[11][12][13] For the target compound, a logical and efficient pathway begins with commercially available materials, incorporating protective group chemistry to ensure regioselectivity and high yields.
The proposed strategy hinges on the construction of an N-acyl-α-amino alcohol intermediate, followed by a cyclodehydration and oxidation sequence to form the aromatic oxazole ring. This approach offers clear, high-yielding steps and relies on well-understood reaction mechanisms.
Core Causality in Experimental Design:
-
Piperidine Protection: The secondary amine of the piperidine ring is nucleophilic and can interfere with subsequent reactions. Therefore, its protection with a tert-butyloxycarbonyl (Boc) group is a critical first step. The Boc group is ideal due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions without affecting the ester or oxazole moieties.
-
Amide Coupling: The formation of the amide bond between the protected piperidine carboxylic acid and L-serine ethyl ester is the key bond-forming step to link the two core fragments. A peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is employed to facilitate this reaction efficiently, minimizing side reactions and racemization.
-
Oxazole Formation: The transformation of the N-acyl serine derivative into the oxazole ring is the most crucial part of the synthesis. This is achieved via a two-step, one-pot process. First, a cyclodehydration reaction using a reagent like Deoxo-Fluor [(bis(2-methoxyethyl)amino)sulfur trifluoride] converts the β-hydroxy amide into an oxazoline intermediate. This is followed by an in-situ oxidation using a mild oxidant like bromine in the presence of a base to aromatize the oxazoline to the desired oxazole ring. This sequence is a reliable method for converting serine-derived amides into 2,4-disubstituted oxazoles.
-
Deprotection: The final step is the removal of the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is the reagent of choice as it cleanly and quantitatively cleaves the Boc group under mild conditions, leaving the ester and heterocyclic core intact.
Synthetic Workflow Diagram
Caption: A four-step synthetic pathway to the target compound.
PART 2: Comprehensive Physicochemical Characterization
Validation of the molecular structure and assessment of purity are accomplished through a suite of standard analytical techniques. Each method provides a unique and complementary piece of data that, when combined, confirms the identity of the synthesized 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The predicted spectra are based on established chemical shift values for similar structural motifs.[14][15][16]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.20 | s | 1H | H-5 (Oxazole) | Protons on electron-deficient aromatic rings are deshielded. |
| 4.40 | q | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an ester oxygen. |
| ~3.20 - 3.10 | m | 3H | H-2, H-6 (Piperidine, eq), H-4 (Piperidine) | Protons adjacent to the piperidine nitrogen and the CH group attached to the oxazole. |
| ~2.80 | t | 2H | H-2, H-6 (Piperidine, ax) | Axial protons adjacent to the piperidine nitrogen. |
| ~2.10 | m | 2H | H-3, H-5 (Piperidine, eq) | Equatorial protons on the piperidine ring. |
| ~1.90 | m | 2H | H-3, H-5 (Piperidine, ax) | Axial protons on the piperidine ring. |
| 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |
| (variable) | br s | 1H | N-H (Piperidine) | Broad singlet for the amine proton, chemical shift can vary. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162.0 | C =O (Ester) | Carbonyl carbon of the ester functional group. |
| ~160.5 | C -2 (Oxazole) | Carbon at the 2-position of the oxazole, attached to the piperidine. |
| ~140.0 | C -4 (Oxazole) | Carbon at the 4-position of the oxazole, attached to the ester. |
| ~125.0 | C -5 (Oxazole) | Carbon at the 5-position of the oxazole. |
| 61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~45.0 | C -2, C -6 (Piperidine) | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~35.0 | C -4 (Piperidine) | Carbon attached to the oxazole ring. |
| ~31.0 | C -3, C -5 (Piperidine) | Carbons beta to the nitrogen in the piperidine ring. |
| 14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of a successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 3: Mass Spectrometry Data
| Technique | Expected Result |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol [1] |
| HRMS (ESI+) | Expected m/z for [M+H]⁺: 225.1234 |
| Key Fragmentation | Likely fragmentation includes the loss of the ethyl group (-29), the ethoxy group (-45), or cleavage of the piperidine ring.[17] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3300 (broad) | N-H (Piperidine) | Stretching |
| ~2950-2850 | C-H (Aliphatic) | Stretching |
| ~1725 | C=O (Ester) | Stretching |
| ~1610 | C=N (Oxazole) | Stretching |
| ~1550 | C=C (Oxazole) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
| ~1100 | C-O-C (Oxazole) | Asymmetric Stretching |
PART 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible, incorporating standard purification and analytical checks at each stage.
Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)oxazole-4-carboxylate
-
Amide Coupling:
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add EDC (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add L-serine ethyl ester hydrochloride (1.1 eq) and stir the reaction at room temperature for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl serine intermediate, which can be used in the next step without further purification.
-
-
Oxazole Formation:
-
Dissolve the crude intermediate from the previous step in anhydrous DCM (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Add Deoxo-Fluor (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve bromine (Br₂, 1.5 eq) in DCM and add it dropwise to the reaction mixture.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) dropwise and stir at 0 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the protected oxazole product.
-
Protocol 2: Deprotection to Yield Final Compound
-
Boc-Deprotection:
-
Dissolve the purified, Boc-protected oxazole (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester. Further purification can be performed by chromatography or recrystallization if necessary.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental and purification workflow.
References
-
Piperidine nucleus in the field of drug discovery . ResearchGate. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives . Encyclopedia.pub. Available at: [Link]
-
(a) and (b) Calculated IR spectra of most stable oxazole-D2O and... . ResearchGate. Available at: [Link]
-
[Characteristics of IR spectra for oxadiazole] . PubMed. Available at: [Link]
-
A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids . ACS Publications. Available at: [Link]
-
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide . National Center for Biotechnology Information. Available at: [Link]
-
FTIR spectra of the three oxadiazole derivatives . ResearchGate. Available at: [Link]
-
Oxazole . NIST WebBook. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR . JournalsPub. Available at: [Link]
-
Synthesis of oxazoles – use of cyclic amino alcohols and applications... . ResearchGate. Available at: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases . MDPI. Available at: [Link]
-
Synthesis of 1,3-oxazoles . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles . ScienceDirect. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . National Center for Biotechnology Information. Available at: [Link]
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma . PubMed. Available at: [Link]
-
4-Piperidinecarboxylic acid, 1-[3-[(4-chlorophenyl)amino]-3-oxopropyl]-, ethyl ester . SpectraBase. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles . Biointerface Research in Applied Chemistry. Available at: [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo . PubMed. Available at: [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization . ResearchGate. Available at: [Link]
-
mass spectrometry of oxazoles . HETEROCYCLES. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFR>WT> and EGFR>T790M> with ADMET Profiling . Manipal Research Portal. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer . PubMed. Available at: [Link]
-
1,3,4-Oxadiazole-2-carboxylic acid, 5-methyl-, ethyl ester . CAS Common Chemistry. Available at: [Link]
Sources
- 1. 2-Piperidin-4-yl-oxazole-4-carboxylic acid ethyl ester (672310-05-3) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
